2-Chloro-5,6-dihydrobenzo[h]quinazoline
Overview
Description
2-Chloro-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound with the molecular formula C12H9ClN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that benzoquinazolines, a class of compounds to which 2-chloro-5,6-dihydrobenzo[h]quinazoline belongs, have a wide range of pharmacological effects . These include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
Mode of Action
It is known that several benzoquinazoline analogs act by inhibiting certain thymidylate synthases, thus slowing the rate at which tumors can develop by reducing dna replication and transcription .
Biochemical Pathways
It is known that benzoquinazolines can affect a wide range of biochemical pathways due to their diverse pharmacological effects .
Result of Action
It is known that benzoquinazolines can have a wide range of effects at the molecular and cellular level due to their diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 216.67
Molecular Mechanism
Some quinazolines have been found to inhibit tubulin polymerization, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydrobenzo[h]quinazoline typically involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a catalyst. One efficient method includes the use of nickel-catalyzed cyclization in the presence of water . Another approach involves the reaction of anthranilic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dihydrobenzo[h]quinazoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents.
Reduction: Common reducing agents can be used to reduce the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
2-Chloro-5,6-dihydrobenzo[h]quinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the chlorine substitution.
Quinazolinone: A derivative with a carbonyl group, known for its wide range of biological activities.
Uniqueness
2-Chloro-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
2-chloro-5,6-dihydrobenzo[h]quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWPKBPZNKRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704851 | |
Record name | 2-Chloro-5,6-dihydrobenzo[h]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-53-8 | |
Record name | 2-Chloro-5,6-dihydrobenzo[h]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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